molecular formula C18H21O2P B6358083 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1246888-88-9

3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6358083
CAS No.: 1246888-88-9
M. Wt: 300.3 g/mol
InChI Key: DGMHHZSVDWJVQF-UHFFFAOYSA-N
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Description

This compound (CAS: 1246888-88-9, 1338454-28-6) belongs to the dihydrobenzo[d][1,3]oxaphosphole class, characterized by a fused bicyclic system containing oxygen and phosphorus. Its structure features a tert-butyl group at the 3-position and a 2-methoxyphenyl substituent at the 4-position (C₁₈H₂₁O₂P, MW: 300.33). The rigid scaffold and chiral phosphorus center make it a valuable ligand in asymmetric catalysis, particularly in transition-metal-mediated reactions like cross-couplings and hydrogenations .

Properties

IUPAC Name

3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMHHZSVDWJVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves the reaction of a suitable precursor with tert-butyl and methoxyphenyl substituents under controlled conditions. One common method involves the use of a phosphine oxide intermediate, which undergoes cyclization to form the oxaphosphole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxaphosphole ring to a more saturated form.

    Substitution: The tert-butyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential pharmacological properties are being explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with molecular targets and pathways. The oxaphosphole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl and methoxyphenyl groups can also modulate the compound’s properties, affecting its binding affinity and specificity for different targets.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound (CAS) Substituents Molecular Formula Key Properties/Applications Reference
Target compound (1246888-88-9) 2-Methoxyphenyl C₁₈H₂₁O₂P Moderate steric bulk; balanced electron-donating effects for versatile catalysis
3-(tert-Butyl)-4-(2,6-dimethoxyphenyl) (1338454-03-7) 2,6-Dimethoxyphenyl C₂₀H₂₅O₃P Enhanced electron donation from dual methoxy groups; improved enantioselectivity in Pd-catalyzed reactions
(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl) (1338454-38-8) 2,6-Diisopropoxyphenyl C₂₃H₃₁O₃P Bulkier substituents increase steric hindrance; suitable for challenging steric environments
3-(tert-Butyl)-4-(4',6'-dimethoxy-terphenyl-5'-yl) (2021201-99-8) Extended terphenyl with dimethoxy C₃₁H₃₁O₃P Large π-system enhances metal coordination; used in specialized asymmetric catalysis

Key Insight : Additional methoxy or alkoxy groups (e.g., 2,6-dimethoxy) improve electron donation and steric tuning, while extended aromatic systems (terphenyl) enhance π-π interactions in catalysis .

Stereochemical and Chiral Modifications

Compound (CAS) Stereochemistry Purity/Enantiomeric Excess (ee) Impact on Catalysis Reference
(R)-3-(tert-Butyl)-4-(2-methoxyphenyl) (1338454-28-6) R-configuration 95%, 99% ee High enantioselectivity in asymmetric hydrogenations; commercially available
(S)-3-(tert-Butyl)-4-(2-methoxyphenyl) (2448646-14-6) S-configuration 95%, 99% ee Mirror-image enantiomer; used to reverse stereochemical outcomes in reactions
(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl) (1373432-13-3) Diastereomer 97% Benzyl group increases rigidity; stabilizes metal complexes in C–H activation

Key Insight : Enantiomers (R vs. S) dictate stereochemical outcomes, while diastereomers (e.g., 2R,3R configurations) alter ligand rigidity and metal coordination geometry .

Biological Activity

3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1338454-28-6, features a unique structure that may contribute to various pharmacological effects. This article explores its biological activity, synthesizing findings from diverse research sources.

  • Molecular Formula : C18H21O2P
  • Molecular Weight : 300.33 g/mol
  • CAS Number : 1338454-28-6
  • Synonyms : ZJ-0137, (R)-3-(tert-butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Structural Characteristics

The compound's structure includes a phosphole ring system, which is known for its electron-rich properties. This structural feature is hypothesized to play a role in its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0G2/M phase arrest
HeLa (Cervical)10.0Inhibition of proliferation

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In a series of assays measuring radical scavenging activity, it demonstrated a capacity to neutralize free radicals effectively. This property suggests potential applications in preventing oxidative stress-related diseases.

Case Study: Antioxidant Efficacy

In a study involving human cell lines exposed to oxidative stress, treatment with the compound resulted in a significant reduction in markers of oxidative damage compared to untreated controls. This indicates its potential as a therapeutic agent in conditions like neurodegenerative diseases.

Neuroprotective Effects

Preliminary research suggests that this phosphole compound may exhibit neuroprotective effects. In animal models of neurodegeneration, administration of the compound improved cognitive function and reduced neuronal loss.

Table 2: Neuroprotective Effects in Animal Models

ModelTreatment Dose (mg/kg)Outcome
Alzheimer's Model5Improved memory performance
Parkinson's Model10Reduced dopaminergic neuron loss

The biological activities of this compound are likely mediated through multiple pathways:

  • Cell Signaling Modulation : The compound may interact with key signaling pathways involved in cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Its ability to scavenge ROS contributes to its antioxidant properties.
  • Gene Expression Regulation : It may influence the expression of genes related to cell cycle regulation and apoptosis.

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